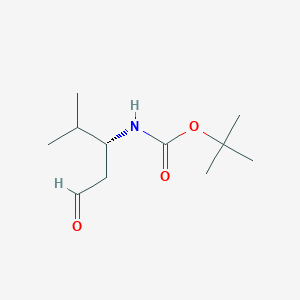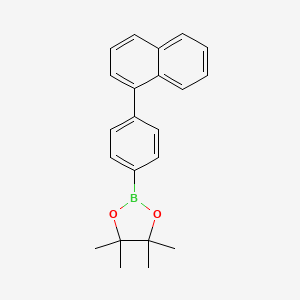
4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis, especially in the synthesis of drugs .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
As an organoboron compound, it has high stability, low toxicity, and high reactivity in various transformation processes . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using density functional theory (DFT). The results show that the crystal structures obtained by DFT are consistent with the actual values .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane” is a boronic acid derivative which is an important class of compounds in organic synthesis. These compounds are stable and safe to handle and are used as reagents and catalysts in various organic reactions .
Chemical Biology
In chemical biology, boronic acid derivatives serve as probes and sensors due to their ability to form reversible covalent bonds with sugars and other diols. This property makes them useful in the detection and quantification of carbohydrates and glycoproteins .
Medicinal Applications
Boronic acids have therapeutic potential due to their biological activity. They are often used as enzyme inhibitors in drug discovery and development processes. For example, bortezomib, a boronic acid derivative, is used in the treatment of multiple myeloma .
Sensing Applications
The compound’s ability to interact with diols and strong Lewis bases like fluoride or cyanide anions lends itself to various sensing applications. These can range from homogeneous assays to heterogeneous detection systems .
Material Science
Borinic acids and their derivatives are utilized in cross-coupling reactions which are pivotal in creating materials for polymer or optoelectronics industries. Their unique properties allow for the development of new materials with specific characteristics .
Wirkmechanismus
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology .
Mode of Action
Organoboron compounds are generally known for their high stability, low toxicity, and high reactivity in various transformation processes .
Biochemical Pathways
Organoboron compounds are often used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions .
Pharmacokinetics
The compound is a crystal with a melting point of 116°c , which may influence its bioavailability.
Result of Action
Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and in some cases, they can be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which this compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Zukünftige Richtungen
Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have potential applications in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, deliver insulin and genes, and achieve controlled drug release .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-12-17(13-15-18)20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXCEUPVUCFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)

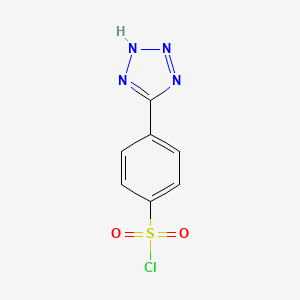
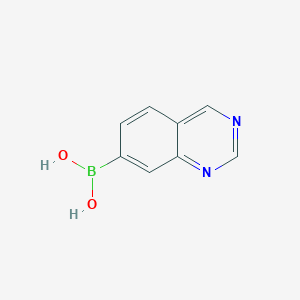
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
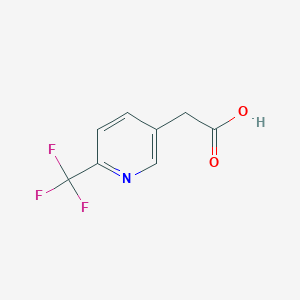
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)
![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
